Superior Biochemical Potency Distinguishes GSK_WRN3 from Closely Related GSK WRN Series Analogs
GSK_WRN3 demonstrates significantly higher biochemical potency against WRN helicase compared to its closely related structural analogs within the GSK series. In the same DNA-unwinding assay format, GSK_WRN3 achieved a pIC50 of 8.6, representing a 631-fold increase in potency over the initial screening hit GSK_WRN1 (pIC50 5.8) and a 126-fold increase over the intermediate analog GSK_WRN2 (pIC50 6.5) [1]. This improved potency translates directly to enhanced cellular activity and is a key outcome of the medicinal chemistry optimization effort [1].
| Evidence Dimension | Biochemical Inhibition of WRN Helicase Activity |
|---|---|
| Target Compound Data | pIC50 = 8.6 (IC50 ≈ 2.5 nM) |
| Comparator Or Baseline | GSK_WRN1 (pIC50 = 5.8; IC50 ≈ 1.58 µM) and GSK_WRN2 (pIC50 = 6.5; IC50 ≈ 316 nM) |
| Quantified Difference | GSK_WRN3 is 631-fold more potent than GSK_WRN1 and 126-fold more potent than GSK_WRN2. |
| Conditions | Biochemical DNA-unwinding assay using purified WRN protein. |
Why This Matters
The >100-fold improvement in biochemical potency from GSK_WRN2 to GSK_WRN3 ensures that this tool compound can achieve robust target engagement at lower, more physiologically relevant concentrations, minimizing potential off-target effects in cellular studies.
- [1] Picco G, Rao Y, Al Saedi A, Lee Y, Vieira SF, et al. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. Cancer Discov. 2024 Aug 2;14(8):1457-1475. View Source
